molecular formula C10H14N2O2S B11654742 Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate

Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11654742
M. Wt: 226.30 g/mol
InChI Key: HHSLGYAHOAGJCS-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with a complex structure that includes a thiazole ring, an amino group, and an ethyl ester

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 2-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C10H14N2O2S/c1-3-5-11-10-12-8(7-15-10)6-9(13)14-4-2/h3,7H,1,4-6H2,2H3,(H,11,12)

InChI Key

HHSLGYAHOAGJCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of prop-2-en-1-amine with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group attacks the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(prop-2-en-1-yl)amino]acetate
  • 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
  • N-(prop-2-en-1-yl)acetamide

Uniqueness

Ethyl 2-{2-[(prop-2-en-1-yl)amino]-1,3-thiazol-4-yl}acetate is unique due to its thiazole ring, which imparts specific biological activities not found in other similar compounds. The presence of the thiazole ring enhances its potential as an antimicrobial agent compared to other compounds lacking this structure .

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